Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)-
Overview
Description
Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
Target of Action
2-(2-Methoxyphenyl)-4,5-dihydrooxazole, also known as Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)-, is a compound that belongs to the class of phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring Some related compounds are known to target genome polyprotein .
Mode of Action
It is known that oxazoles, in general, are versatile heterocycles used as intermediates, catalytic ligands, and pharmaceutical building blocks . They are involved in various chemical reactions, including synthesis and reactions .
Biochemical Pathways
Oxazoles and their derivatives are known to play significant roles in various biological activities . They are present within many natural products and have been synthesized through various strategies, including the cyclodehydration of β-hydroxy amides .
Result of Action
Oxazoles and their derivatives are known to exhibit various biological activities, which suggests that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature for the initial steps, followed by heating to achieve cyclization.
Industrial Production Methods
Industrial production methods for oxazole derivatives often utilize continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor has been reported for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized oxazoles, reduced oxazolines, and substituted oxazole derivatives, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.
2-Ethoxybenzo[d]oxazole: Known for its antibacterial properties.
5-(4,5-Dihydro-2-oxazoly)phenoxy)pentyl)-3-methyl osoxazole: Targets genome polyprotein.
Uniqueness
Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and research .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABFDXDSFKGWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510864 | |
Record name | 2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74272-88-1 | |
Record name | 2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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